molecular formula C14H14N4OS B1460825 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171036-79-5

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1460825
CAS No.: 1171036-79-5
M. Wt: 286.35 g/mol
InChI Key: ZFDYVVQVYSJYED-UHFFFAOYSA-N
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Description

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H14N4OS and its molecular weight is 286.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

Research highlights the significance of heterocyclic compounds, like 1,3-thiazoles and pyrazoles, in synthesizing a variety of heterocyclic structures due to their valuable building block properties. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones is explored for its utility in generating diverse heterocyclic compounds, including pyrazolo-imidazoles and thiazoles, pointing to the broad synthetic applications of such scaffolds in creating pharmacologically active agents (Gomaa & Ali, 2020).

Biological Activities and Applications

Several studies delve into the biological activities of compounds bearing resemblance in structure or functional groups, noting their potential in treating various diseases. For example, compounds with 1,3-thiazolidin-4-one structures are investigated for their pharmacological significance, showcasing a wide range of potential activities against different diseases. This underlines the importance of such nuclei in medicinal chemistry, with studies dating back to the mid-nineteenth century and continuing to present day, emphasizing ongoing interest and developments in this area (Santos, Jones Junior, & Silva, 2018).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is highlighted for the creation of novel optoelectronic materials. Such compounds, including those with pyranopyrimidine scaffolds, are noted for their applicability in electronic devices and luminescent elements, underscoring the versatile applications of these heterocyclic compounds beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Green Methodologies in Synthesis

The emphasis on green chemistry in synthesizing heterocyclic compounds, such as 1,3-thiazolidin-4-ones, highlights an environmental consciousness in the chemical synthesis process. This approach not only addresses the biological potential of these compounds but also their synthesis in an eco-friendly manner, which is increasingly important for sustainable development (Santos, Jones Junior, & Silva, 2018).

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-9-7-13(15)18(17-9)14-16-12(8-20-14)10-3-5-11(19-2)6-4-10/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDYVVQVYSJYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
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1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

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